1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
Description
Its molecular formula is C₂₀H₂₁NO₅S, with a molecular weight of 387.45 g/mol (calculated from ). The compound’s structural uniqueness arises from the 3-acetylphenylsulfonyl moiety, which enhances solubility in polar solvents due to strong hydrogen-bonding interactions, and the 4-phenylpiperidine core, which provides conformational flexibility for diverse chemical interactions .
Key applications include its role as a synthetic intermediate in organic chemistry, particularly in electrophilic substitutions and acylation reactions . Its electronic properties, influenced by the acetyl and sulfonyl groups, enable selective reactivity in drug discovery pipelines.
Properties
IUPAC Name |
1-(3-acetylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-15(22)16-6-5-9-18(14-16)27(25,26)21-12-10-20(11-13-21,19(23)24)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQGKJJEYLYWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pain Management
Research indicates that derivatives of piperidine compounds, including 1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid, exhibit analgesic properties. These compounds are structurally similar to well-known analgesics and have been studied for their potential to alleviate pain through various mechanisms, including modulation of opioid receptors and inhibition of pain pathways in the central nervous system .
Antidepressant Activity
Studies have suggested that certain piperidine derivatives may possess antidepressant-like effects. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is particularly relevant given the increasing interest in developing new antidepressants with fewer side effects compared to traditional therapies .
GPR88 Agonism
Recent research has highlighted the role of G protein-coupled receptors (GPCRs) in various neurological disorders. Specifically, compounds similar to this compound have been investigated as agonists for GPR88, which is implicated in striatal-associated disorders such as addiction and mood disorders. The activation of GPR88 by these compounds may provide therapeutic avenues for treating conditions like alcohol dependence .
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, a derivative of this compound was administered to assess its analgesic efficacy. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a new analgesic agent .
Case Study 2: Antidepressant Effects
A double-blind study evaluated the antidepressant effects of a compound related to this compound in patients with major depressive disorder. The findings demonstrated a notable improvement in depressive symptoms over a six-week treatment period, supporting its use as a viable treatment option .
Mechanism of Action
The mechanism of action of 1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1-[(3-acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid with structurally related piperidine derivatives:
Physicochemical Properties and Pharmacological Relevance
- Solubility and Reactivity: The 3-acetylphenylsulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs like the 2,6-dichlorophenyl derivative, which exhibits lower solubility due to steric and electronic effects .
- Pharmacological Activity: Diphenoxylate (ethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid) is a clinically used antidiarrheal agent. The ethyl ester modification in Diphenoxylate improves bioavailability compared to the free carboxylic acid form . Morpheridine (Ethyl 1-[2-(4-morpholinyl)ethyl]-4-phenylpiperidine-4-carboxylate) demonstrates opioid activity, highlighting the importance of the morpholinoethyl group in receptor binding .
Biological Activity
1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound with notable structural features that contribute to its biological activity. Its molecular formula is and it has a molecular weight of 387.45 g/mol. The compound is characterized by the presence of a piperidine ring, which is often associated with various pharmacological activities.
Antiviral Properties
Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated activity against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). In particular, some piperazine derivatives have shown moderate protection against coxsackievirus B2 (CVB-2) and HSV-1, suggesting potential applications in antiviral therapy .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have reported that certain piperidine derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. However, the effectiveness can vary widely among different derivatives, with some showing minimal inhibitory concentrations (MIC) above 100 μM .
The biological activity of this compound may be attributed to its interaction with specific biological targets, such as viral enzymes or bacterial cell wall synthesis pathways. The sulfonamide group in its structure may enhance binding affinity to these targets, potentially leading to inhibition of pathogen growth or replication.
Study 1: Antiviral Screening
A study focused on synthesizing and screening various piperidine derivatives for antiviral activity found that certain compounds exhibited protective effects against CVB-2 and HSV-1. The most promising candidates had a CC50 (cytotoxic concentration for 50% of cells) around 92 μM in Vero cells, indicating moderate antiviral efficacy .
Study 2: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial properties of several piperidine derivatives, including those structurally similar to the target compound. Results indicated that while some derivatives were effective against selected strains of bacteria and fungi, others showed little to no activity. The study highlighted the importance of structural modifications in enhancing biological activity .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity and MIC Values
| Compound | CC50 (μM) | MIC (μM) | Target Organism |
|---|---|---|---|
| Benzyl derivative (3f) | 92 | >100 | CVB-2 |
| Fluorophenyl derivative (3g) | 54 | >100 | HSV-1 |
| Other piperidine derivatives | Variable | >100 | Various bacteria/fungi |
Q & A
Q. What are the recommended synthetic pathways for 1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid?
The synthesis typically involves sulfonylation of a piperidine core followed by functionalization. A common approach includes:
- Step 1 : Reacting 4-phenylpiperidine-4-carboxylic acid derivatives with 3-acetylphenylsulfonyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF.
- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Q. Key Considerations :
- Reaction temperature (often room temperature to 60°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for yield optimization .
- Use of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. What analytical techniques are used to characterize this compound?
Structural elucidation relies on:
Q. How can researchers optimize the synthesis to improve yield and purity?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate sulfonated byproducts .
Case Study : A 15% yield increase was achieved by extending reaction time from 8 to 12 hours at 40°C, confirmed via TLC .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in biological activity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across studies .
- Compound Stability : Perform stability tests under assay conditions (pH, temperature) using HPLC .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR, cross-referenced with experimental data .
Q. What strategies are recommended for studying structure-activity relationships (SAR) with analogs?
- Core Modifications : Synthesize derivatives with substituents on the phenyl ring (e.g., electron-withdrawing groups at the 3-position) to assess impact on bioactivity .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with sulfonyl group) .
- In Silico Screening : Prioritize analogs via ADMET prediction (e.g., SwissADME) to exclude compounds with poor pharmacokinetic profiles .
Q. How can researchers validate target engagement in cellular models?
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., NF-κB) to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
